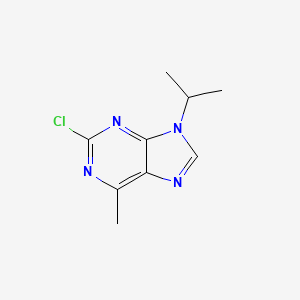![molecular formula C11H11ClN2O3 B6167529 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid CAS No. 1306078-42-1](/img/new.no-structure.jpg)
2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid is an organic compound with the molecular formula C13H13ClN2O3 It is a derivative of benzoic acid, featuring a chloro group and a cyclopropylcarbamoyl amino group attached to the benzene ring
Preparation Methods
The synthesis of 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoic acid and cyclopropylamine.
Reaction Conditions: The reaction involves the formation of an amide bond between the carboxylic acid group of 2-chlorobenzoic acid and the amine group of cyclopropylamine. This is usually achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production: Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of automated synthesis equipment and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopropylcarbamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include substituted benzoic acids and various amide derivatives.
Scientific Research Applications
2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of new materials and chemical processes, particularly those requiring specific functional groups for reactivity.
Mechanism of Action
The mechanism of action of 2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological pathways, leading to modulation of their activity.
Pathways Involved: The exact pathways involved depend on the specific application, but may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
2-chloro-4-[(cyclopropylcarbamoyl)amino]benzoic acid can be compared with other similar compounds:
Similar Compounds: Similar compounds include other substituted benzoic acids and amide derivatives, such as 2-chloro-4-aminobenzoic acid and 4-[(cyclopropylcarbamoyl)amino]benzoic acid.
Uniqueness: The presence of both the chloro group and the cyclopropylcarbamoyl amino group makes this compound unique, providing specific reactivity and potential biological activity that may not be present in other similar compounds.
Properties
CAS No. |
1306078-42-1 |
|---|---|
Molecular Formula |
C11H11ClN2O3 |
Molecular Weight |
254.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



